molecular formula C23H30FN3O B13438289 Blonanserin N-Oxide

Blonanserin N-Oxide

Cat. No.: B13438289
M. Wt: 383.5 g/mol
InChI Key: OTCKVXVFRUCJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blonanserin N-Oxide (M2) is a primary metabolite of blonanserin, an atypical antipsychotic that selectively antagonizes dopamine D2 and serotonin 5-HT2A receptors . Blonanserin is rapidly absorbed and metabolized via cytochrome P450 enzymes, primarily CYP3A4, into several metabolites, including the N-oxide (M2) and N-deethylated (M1) forms . Pharmacokinetic studies in Chinese and Japanese populations reveal that this compound exhibits rapid plasma elevation post-administration but has a short elimination half-life (1.2–1.3 hours), contrasting with the parent compound (7.7–11.9 hours) and the N-deethylated metabolite M1 (26.4–31.4 hours) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Blonanserin N-Oxide typically involves the oxidation of blonanserin. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Oxidation Mechanism

The oxidation occurs at the piperazine nitrogen atom of blonanserin, forming an N–O bond. Single-crystal X-ray diffraction confirms:

  • Bond Length : N–O bond length of 1.38 Å .

  • Crystal Structure : BLNO crystallizes as a dihydrate in the Pbca space group, forming hydrogen-bonded tetramers with water molecules .

Metabolic Formation

BLNO is also a natural metabolite of blonanserin, produced via cytochrome P450 enzyme CYP3A4-mediated N-oxidation . Key metabolic pathways include:

  • Primary Pathway :

    BlonanserinCYP3A4Blonanserin N-Oxide (BLNO)\text{Blonanserin} \xrightarrow{\text{CYP3A4}} \text{this compound (BLNO)}
  • Secondary Pathways : Hydroxylation of the cyclooctane ring and N-deethylation of the piperazine ring .

MetaboliteEnzyme InvolvedActivity
BLNOCYP3A4Antidiabetic
N-Deethyl BlonanserinCYP3A4Reduced activity

Comparative Analysis with Clozapine N-Oxide

BLNO’s synthesis parallels clozapine N-oxide (CLNO), another antipsychotic metabolite:

  • Oxidizing Agents : Both use H₂O₂ or m-CPBA (meta-chloroperbenzoic acid) .

  • Biological Activity : BLNO and CLNO exhibit glucose-lowering effects in streptozotocin-induced diabetic rats .

ParameterBLNOCLNO
Effective Dose (rats)1–5 mg/kg1 mg/kg
Glucose Reduction100 mg/dL (28 days)Comparable to metformin

Analytical Characterization

BLNO is identified using advanced chromatographic and spectroscopic methods:

  • LC-MS/MS : Quantified alongside blonanserin and other metabolites in plasma with a lower limit of quantification (LLOQ) of 0.01 ng/mL .

  • Stability : Stable under short-term (25°C, 5 hours) and long-term (−20°C, 60 days) storage .

Scientific Research Applications

Blonanserin N-Oxide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Blonanserin vs. Risperidone

  • Efficacy : Both drugs show comparable efficacy in reducing schizophrenia symptoms (PANSS scores), but blonanserin may have superior effects on negative symptoms .
  • Safety :
    • Blonanserin has a lower risk of hyperprolactinemia (3.9% vs. risperidone’s higher incidence) and weight gain .
    • However, blonanserin is associated with higher rates of extrapyramidal symptoms (EPS) and akathisia .

Blonanserin N-Oxide vs. Blonanserin C (N-Deethyl Metabolite)

  • Pharmacokinetics :
    • N-Oxide (M2): Short half-life (1.2–1.3 hours), rapid absorption .
    • Blonanserin C (M1): Longer half-life (26.4–31.4 hours), gradual plasma concentration rise .
  • Pharmacodynamics :
    • Blonanserin C contributes to blonanserin’s atypical profile by reducing EPS through partial agonism at serotonin receptors .
    • N-Oxide uniquely activates insulin secretion and improves glucose tolerance in diabetic models, a property absent in Blonanserin C .

Comparison with Other Second-Generation Antipsychotics (SGAs)

  • Aripiprazole and Paliperidone :
    • Discontinuation rates and remission rates are similar to blonanserin in long-term studies (52-week discontinuation: ~65–68%) .
    • Unlike this compound, these drugs lack documented effects on glucose metabolism.

Pharmacological and Clinical Data

Table 1: Pharmacokinetic Profiles of Blonanserin and Metabolites

Compound Elimination Half-Life (h) Key Pharmacological Effects
Blonanserin 7.7–11.9 D2/5-HT2A antagonism, antipsychotic
This compound 1.2–1.3 Insulin secretion, glucose lowering
Blonanserin C 26.4–31.4 EPS reduction, serotonin modulation

Research Findings and Implications

  • Glucose Metabolism : this compound (1–5 mg/kg) reduces blood glucose in diabetic rodents comparably to GLP-1 agonists, likely via β-cell activation . This positions it as a dual-action compound for schizophrenia with comorbid diabetes.
  • Receptor Occupancy : Blonanserin’s transdermal patches achieve striatal D2 receptor occupancy (60–73%) similar to oral tablets, with stable pharmacokinetics .

Biological Activity

Blonanserin N-Oxide (BLNO) is a derivative of the atypical antipsychotic drug blonanserin, which has gained attention for its potential biological activities, particularly in the management of diabetes and its effects on glucose metabolism. This article reviews the biological activity of BLNO, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other antidiabetic agents.

1. Pharmacological Profile

Blonanserin is primarily known for its antagonistic activity at dopamine D2 and serotonin 5-HT2A receptors, which are crucial in the treatment of schizophrenia. BLNO retains these properties while also exhibiting unique effects relevant to metabolic regulation.

  • Receptor Affinity : BLNO shows a high binding affinity for dopamine D2 and serotonin 5-HT2A receptors, similar to blonanserin but with enhanced effects on glucose metabolism .
  • Insulin Sensitivity : Studies indicate that BLNO may improve insulin sensitivity in diabetic models, potentially acting through the activation of β-cell signaling pathways .

2. Biological Activity in Animal Models

Research has demonstrated that BLNO possesses significant antidiabetic properties in various animal models.

2.1 Glucose Lowering Effects

In a study involving diabetic Wistar rats induced by streptozotocin (STZ), administration of BLNO resulted in significantly reduced blood glucose levels:

  • Dosage : At doses of 1 mg/kg and 5 mg/kg, BLNO lowered glucose levels from hyperglycemic ranges (500-600 mg/dL) to approximately 100 mg/dL over a period of 28 days .
  • Comparison with Standard Drugs : The efficacy of BLNO at 5 mg/kg was comparable to that of metformin and sitagliptin at higher doses (100 mg/kg) during oral glucose tolerance tests (OGTT) .

2.2 Long-Term Efficacy

  • A long-term study indicated sustained reductions in fasting blood glucose levels and body weight without significant adverse effects, suggesting a favorable safety profile for chronic use .

3. Comparative Studies

BLNO's effectiveness has been compared against other antidiabetic agents to evaluate its potential as a therapeutic option.

Compound Dosage (mg/kg) Blood Glucose Reduction Study Duration
This compound1Significant28 days
This compound5Comparable to metformin28 days
Metformin100Significant28 days
Sitagliptin100Significant28 days

4. Case Studies and Clinical Implications

While most studies have been conducted in animal models, preliminary clinical observations suggest that transdermal formulations of blonanserin may also provide benefits in managing nausea and preventing delirium in patients with advanced illnesses .

4.1 Clinical Observations

  • A retrospective study indicated that transdermal blonanserin improved nausea in patients who did not respond to standard antiemetics, highlighting its potential palliative benefits .

5. Conclusion

This compound emerges as a promising compound with notable biological activity, particularly in the context of diabetes management. Its ability to lower blood glucose levels effectively positions it as a candidate for further research and potential therapeutic use. The comparative efficacy with established antidiabetic agents underscores its significance as a novel lead molecule for drug repurposing efforts aimed at metabolic disorders.

Further studies are warranted to explore the mechanisms underlying its actions and to validate these findings in larger clinical trials. The integration of BLNO into treatment regimens could provide new avenues for managing diabetes and related metabolic conditions effectively.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Blonanserin N-Oxide (BLNO)?

  • Methodological Answer : BLNO synthesis typically involves oxidation of the parent compound Blonanserin, targeting the piperazine ring’s nitrogen atom. Characterization requires X-ray crystallography to confirm the N–O bond (1.38 Å) and oxidation site, as demonstrated in single-crystal studies using DMSO:H₂O (1:1 v/v) solvent systems . Complementary techniques include NMR spectroscopy to validate structural changes and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, full experimental details (solvents, reaction conditions) must be documented to ensure reproducibility, per IUPAC guidelines .

Q. How do researchers distinguish this compound from its parent compound in pharmacokinetic studies?

  • Methodological Answer : Differentiation relies on mass spectrometry (MS) and tandem MS/MS to identify molecular weight differences (+16 Da for oxidation). Metabolite profiling in plasma employs ultra-performance liquid chromatography (UPLC) coupled with MS, as described in human plasma analyses of Blonanserin and its metabolites . Cross-referencing with synthetic standards and spectral libraries (e.g., CAS registry data) ensures specificity .

Q. What statistical methods are recommended for analyzing dose-response data in BLNO studies?

  • Methodological Answer : Use repeated-measures ANOVA to compare glucose levels or receptor binding across time points and doses, as applied in STZ-induced diabetic rat models . Pairwise t-tests with Bonferroni correction address multiple comparisons. Raw data should be archived in appendices, while processed data (e.g., EC₅₀ values for GABA receptor modulation) are reported in tables with error margins .

Advanced Research Questions

Q. How can contradictory findings on BLNO’s metabolic effects (e.g., glucose-lowering vs. antipsychotic-induced diabetes risk) be reconciled?

  • Methodological Answer : Contextualize results by model system:

  • In vitro : BLNO potentiates GABA-induced Cl⁻ currents (EC₅₀ = 14.12 µM) via GABA_A receptors, suggesting indirect metabolic modulation .
  • In vivo : STZ rat models show BLNO reduces glucose levels (380 → 90 mg/dL over 28 days) via β-cell proliferation, independent of weight gain .
  • Clinical relevance : Systematic reviews of antipsychotics highlight receptor affinity (D₂/5-HT₂A) as a confounder; BLNO’s metabolic benefits may offset risks if receptor selectivity is maintained .
    • Experimental design : Use conditional knockout models to isolate β-cell signaling pathways and control for off-target receptor effects .

Q. What are the best practices for designing in vivo studies to evaluate BLNO’s antidiabetic potential?

  • Methodological Answer :

  • Animal models : Use male Wistar rats (n=6/group) with STZ-induced pancreatic damage (40 mg/kg) to mimic hyperglycemia .
  • Dosing : Subcutaneous BLNO (1–5 mg/kg) post-STZ administration, with glucose tolerance tests (OGTT) after 16-hour fasting .
  • Endpoints : Measure fasting glucose (tail vein sampling), insulin secretion (ELISA), and β-cell mass (histopathology). Include positive controls (e.g., Metformin) and vehicle-only groups .
  • Data validation : Adhere to ARRIVE guidelines for transparency, detailing randomization, blinding, and exclusion criteria .

Q. How can researchers address discrepancies in BLNO’s receptor binding profiles across studies?

  • Methodological Answer :

  • Assay standardization : Use radioligand binding assays (e.g., ³H-spiperone for D₂ receptors) with consistent buffer conditions (pH, temperature) .
  • Cross-validation : Compare results with structurally similar N-oxides (e.g., Clozapine N-Oxide) to identify assay-specific artifacts .
  • Meta-analysis : Pool data from double-blind RCTs and preclinical studies to quantify effect sizes (weighted mean differences) and heterogeneity (I² statistics) .

Q. Methodological and Ethical Considerations

Q. What are the key steps to ensure reproducibility in BLNO synthesis and bioactivity assays?

  • Methodological Answer :

  • Synthesis : Document oxidation agents (e.g., mCPBA), reaction times, and purification steps (column chromatography, recrystallization) .
  • Bioassays : Report IC₅₀/EC₅₀ values with 95% confidence intervals and raw data in supplementary files. Use cell lines (e.g., HEK293 expressing GABA_A receptors) with passage numbers <20 to minimize drift .
  • Ethical compliance : Follow institutional guidelines for animal welfare (e.g., 3R principles) and human plasma sample handling (IRB approval) .

Q. How should researchers prioritize conflicting hypotheses about BLNO’s dual antipsychotic and metabolic roles?

  • Methodological Answer : Apply the following framework:

  • Mechanistic studies : Use patch-clamp electrophysiology to dissect GABAergic vs. dopaminergic pathways .
  • Translational relevance : Compare BLNO’s β-cell activation (e.g., insulin secretion assays) with clinical data on antipsychotic-induced diabetes .
  • Funding alignment : Target grants emphasizing translational innovation (e.g., NIH R01 mechanisms) to bridge preclinical and clinical gaps .

Q. Data Presentation and Dissemination

Q. What are the standards for presenting crystallographic and spectroscopic data in BLNO studies?

  • Methodological Answer :

  • Crystallography : Include CIF files with deposition numbers (e.g., CCDC) and ORTEP diagrams showing hydrogen-bonding networks (e.g., BLNO’s tetrameric water-linked structure) .
  • Spectroscopy : Provide full NMR spectra (¹H, ¹³C) with peak assignments and HSQC/HMBC correlations for structural verification .
  • Compliance : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data formatting .

Q. How can researchers leverage open-access databases to validate BLNO’s pharmacological profiles?

  • Methodological Answer :
  • ChemSpider/PubChem : Cross-reference CAS 1611-35-4 for physicochemical properties and synthetic routes .
  • ClinicalTrials.gov : Identify ongoing trials on antipsychotic metabolites to contextualize BLNO’s therapeutic potential .
  • Preprint servers : Share raw datasets on Zenodo or BioRxiv for peer validation before formal publication .

Properties

Molecular Formula

C23H30FN3O

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

InChI

InChI=1S/C23H30FN3O/c1-2-27(28)15-13-26(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3

InChI Key

OTCKVXVFRUCJOH-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.